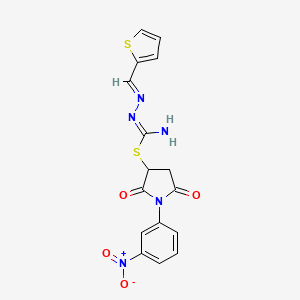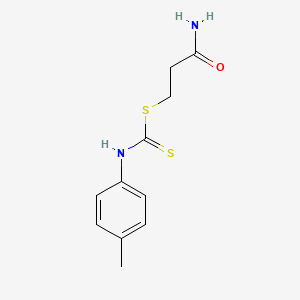![molecular formula C19H19FN4O B5850064 N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5850064.png)
N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, also known as F13714, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of piperazine derivatives, which have been shown to have a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
作用机制
The exact mechanism of action of N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission in the brain. This compound has been shown to act as a partial agonist at the dopamine D2 receptor, which may contribute to its antipsychotic and anxiolytic effects. This compound also has high affinity for the serotonin 5-HT1A receptor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in animal models. In particular, this compound has been shown to increase dopamine and serotonin levels in the prefrontal cortex and striatum, which are regions of the brain involved in the regulation of mood, cognition, and behavior. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
实验室实验的优点和局限性
N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments. It has high affinity and selectivity for the dopamine D2 and serotonin 5-HT1A receptors, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. This compound also has good pharmacokinetic properties, including good oral bioavailability and brain penetration.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that it has relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. One direction is to further explore its potential use as a therapeutic agent for various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety disorders. Another direction is to investigate its potential use as a tool for studying the role of dopamine and serotonin neurotransmission in the brain. Finally, future research could focus on developing new derivatives of this compound with improved pharmacokinetic properties and selectivity for specific receptors.
合成方法
The synthesis of N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide involves the reaction of 4-cyanophenylacetic acid with 4-fluorobenzylpiperazine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting product is then purified by column chromatography to obtain this compound in high purity.
科学研究应用
N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been extensively studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders. In particular, this compound has been shown to have potent affinity for the dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood, cognition, and behavior. This compound has also been shown to have anxiolytic effects in animal models of anxiety, suggesting its potential use as an anxiolytic drug.
属性
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-16-3-7-18(8-4-16)24-11-9-23(10-12-24)14-19(25)22-17-5-1-15(13-21)2-6-17/h1-8H,9-12,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUMGFWNXDAFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(2,4-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5849992.png)

![N,N-diethyl-4-[(4-ethyl-1-piperazinyl)methyl]aniline](/img/structure/B5850013.png)

![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)





![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-2-naphthylacetamide](/img/structure/B5850047.png)

![3-[(4-methoxybenzyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5850055.png)

